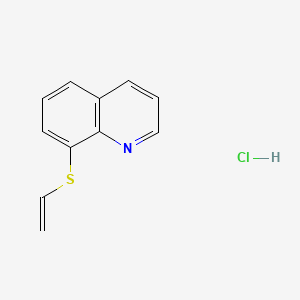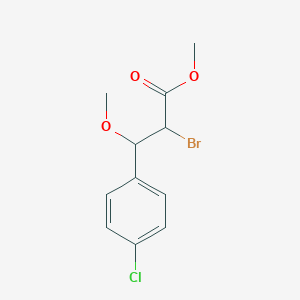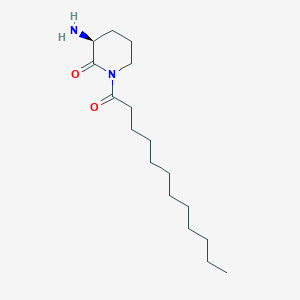![molecular formula C10H14O B14594519 Dispiro[2.2.2~6~.2~3~]decan-4-one CAS No. 60582-69-6](/img/structure/B14594519.png)
Dispiro[2.2.2~6~.2~3~]decan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dispiro[2.2.2~6~.2~3~]decan-4-one is a unique organic compound characterized by its distinctive spirocyclic structure. This compound features two cyclopropane rings fused to a central decanone core, creating a rigid and highly strained molecular framework. The spirocyclic nature of this compound imparts unique chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.2.2~6~.2~3~]decan-4-one typically involves the cycloaddition reactions of suitable precursors. One common method is the [2+2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst under visible-light-induced conditions . This method allows for the rapid construction of the spirocyclic skeleton in good yields under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the development of greener and more sustainable synthetic routes is an area of ongoing research.
Analyse Chemischer Reaktionen
Types of Reactions
Dispiro[2.2.2~6~.2~3~]decan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines, ethers, or esters.
Wissenschaftliche Forschungsanwendungen
Dispiro[2.2.2~6~.2~3~]decan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of Dispiro[2.2.2~6~.2~3~]decan-4-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dispiro[3.2.2~6~.2~3~]decan-4-one: Similar spirocyclic structure but with different ring sizes.
Spiro[5.5]undecane derivatives: Contain spirocyclic frameworks with different heteroatoms.
Dispiro[oxindole/acenaphthylenone-benzofuranone]pyrrolidine compounds: Feature spirocyclic structures with additional functional groups.
Uniqueness
Dispiro[2.2.2~6~.2~3~]decan-4-one is unique due to its highly strained spirocyclic structure, which imparts distinct chemical reactivity and physical properties. This makes it a valuable compound for the synthesis of novel materials and bioactive molecules.
Eigenschaften
CAS-Nummer |
60582-69-6 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
dispiro[2.2.26.23]decan-9-one |
InChI |
InChI=1S/C10H14O/c11-8-7-9(1-2-9)3-4-10(8)5-6-10/h1-7H2 |
InChI-Schlüssel |
OXILUGUCTUSSGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CCC3(CC3)C(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1'-Biphenyl]-2,2',5,5'-tetramine](/img/structure/B14594454.png)


![N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14594469.png)


![{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14594493.png)
![1-Phenyl-3-[(2H-tetrazol-5-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B14594494.png)
![1,5-Dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14594495.png)
![1-[4-(Methanesulfinyl)phenyl]heptan-1-one](/img/structure/B14594498.png)



